N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide
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Overview
Description
“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of such compounds involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The synthesis process includes the use of mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . More specific synthesis methods for related compounds involve reactions of N-(4,4… .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various processes such as precipitation, filtration, and drying under reduced pressure .Physical And Chemical Properties Analysis
The physical form of similar compounds is typically solid . The molecular weight of a related compound, 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile, is 201.27 .Scientific Research Applications
Biological Importance and Metabolic Pathways
- Biological Roles of Nicotinamide Derivatives : Nicotinamide and its derivatives play crucial roles in metabolism and cellular processes. They are involved in the synthesis of NAD (Nicotinamide adenine dinucleotide), essential for energy metabolism and enzyme functions in cells. Studies have explored the metabolism of nicotinamide derivatives in mammals, insects, and bacteria, highlighting their significance in preventing pellagra and participating in anabolic processes (Ellinger, Fraenkel, & Abdel Kader, 1947).
Chemical Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Properties : Research has focused on synthesizing pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, including processes starting from amino-nicotinamides. These compounds have been evaluated for their antibacterial activities against various bacteria, demonstrating the chemical versatility and potential therapeutic applications of nicotinamide-related compounds (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Molecular Interactions and DNA Repair
- DNA Repair Stimulation : Nicotinamide has been shown to stimulate DNA repair in human lymphocytes exposed to DNA-damaging agents. This indicates the potential of nicotinamide derivatives in enhancing cellular repair mechanisms, which is crucial for preventing mutations and cancer development (Berger & Sikorski, 1980).
Drug Metabolism and Enzyme Inhibition
- Effect on P450 Enzymes : Nicotinic acid and nicotinamide, at therapeutic concentrations, inhibit certain human P450 enzymes, such as CYP2D6. This suggests that compounds structurally related to nicotinamide could influence the metabolism of other drugs, highlighting the importance of understanding these interactions for drug development and safety (Gaudineau & Auclair, 2004).
Coordination Chemistry and Complex Formation
- Mercury(II) Coordination Compounds : Studies on coordination compounds of mercury(II) with nicotinamide reveal the ability of nicotinamide to act as a ligand, forming complexes with metals. This underscores the potential of nicotinamide derivatives in forming metal-organic frameworks and coordination polymers for various applications, including catalysis and material science (Ahuja, Singh, & Rai, 1978).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-6-5-7-17-10-13)12(2)19-16(18-11)21-8-3-4-9-21/h5-7,10H,3-4,8-9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMXRAROAKENQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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